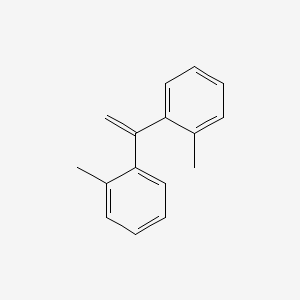

1,1-Di(o-tolyl)ethylene

説明

1,1-Di(o-tolyl)ethylene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1-Di(o-tolyl)ethylene, a compound characterized by its unique structure featuring two o-tolyl groups attached to a central ethylene unit, has garnered interest in the field of biological research due to its radical scavenging properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, cellular effects, and potential applications in various scientific fields.

- Molecular Formula: C16H16

- Molecular Weight: 208.30 g/mol

- CAS Number: 2919-19-9

This compound primarily functions as a radical scavenger . Its mechanism involves the interaction with free radicals generated during oxidative stress, which can lead to cellular damage. The compound donates electrons to neutralize these reactive species, preventing them from causing harm to biomolecules such as DNA, proteins, and lipids.

Target of Action

The compound targets various free radicals, including:

- Hydroxyl radicals ()

- Superoxide anions ()

- Peroxyl radicals ()

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Oxidative Stress Response: The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative stress.

- Cell Signaling Pathways: It modulates pathways involved in cell survival and apoptosis by influencing transcription factors related to oxidative stress responses.

Cellular Effects

In laboratory studies, this compound has demonstrated several cellular effects:

- Protection Against Oxidative Damage: The compound effectively scavenges free radicals, preserving cell viability and function.

- Influence on Gene Expression: It has been shown to alter the expression of genes involved in antioxidant defense mechanisms.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses: At lower concentrations, it provides protective effects against oxidative damage without significant toxicity.

- High Doses: Elevated concentrations may lead to cytotoxicity and disrupt normal cellular functions. Threshold effects have been observed where protective effects plateau at certain dosages.

Temporal Effects in Laboratory Settings

The stability and efficacy of this compound can be influenced by environmental factors such as light exposure:

- Prolonged exposure to light may degrade the compound and reduce its radical scavenging activity over time.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Radical Scavenging Activity

A study demonstrated that this compound effectively scavenged hydroxyl radicals in vitro. The results indicated a significant reduction in oxidative damage markers in treated cells compared to controls.

Study 2: Gene Expression Modulation

In a cellular model exposed to oxidative stress, treatment with this compound resulted in upregulation of antioxidant genes such as Nrf2 and HO-1. This suggests its role in enhancing cellular defenses against oxidative challenges.

Applications in Scientific Research

The unique properties of this compound lend themselves to various applications:

- Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

- Biology: Its radical scavenging properties make it valuable for studying oxidative stress-related diseases.

- Medicine: Ongoing research is exploring its potential therapeutic applications as an antioxidant drug candidate.

- Industry: Employed as a modifier for polymers and in photoinitiation processes for UV-curing applications.

特性

IUPAC Name |

1-methyl-2-[1-(2-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZMRKGPXHDTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=C)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183444 | |

| Record name | 1,1-Di-o-tolylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2919-19-9 | |

| Record name | 1,1-Di-o-tolylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Di-o-tolylethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。